

MTX115325: A Selective USP30 Inhibitor for the Advancement of Neuroprotective Therapies

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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mitochondrial dysfunction is a key pathological feature in a range of debilitating conditions, most notably neurodegenerative disorders such as Parkinson's disease (PD). The maintenance of a healthy mitochondrial network through mitophagy, the selective degradation of damaged mitochondria, is crucial for cellular homeostasis. Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane, acts as a negative regulator of this process. By removing ubiquitin chains from damaged mitochondria, USP30 counteracts the pro-mitophagy signaling mediated by the PINK1/Parkin pathway.[1][2]

MTX115325 has emerged as a potent, selective, and brain-penetrant small molecule inhibitor of USP30.[3][4] This technical guide provides an in-depth overview of MTX115325, summarizing its biochemical and cellular activity, pharmacokinetic profile, and preclinical efficacy. Detailed experimental protocols for key assays and visualizations of the underlying biological pathways are included to support further research and development in this promising therapeutic area.

Data Presentation In Vitro Activity and Selectivity

MTX115325 demonstrates high potency against human and mouse USP30 with excellent selectivity over other deubiquitinases and cysteine proteases.



Parameter	Species	Assay Type	Value	Reference
IC50	Human	Biochemical Fluorescence Polarization	12 nM	[3][4][5]
IC50	Human	Cellular Ubiquitin Probe Displacement	25 nM	[3][4]
IC50	Mouse	Biochemical Assay	13 nM	[3]
Selectivity	Human	Panel of 54 DUBs	>2000-fold	[3]
Selectivity	Human	Cathepsin L	>3500-fold	[4]

Cellular Activity

In cellular models, **MTX115325** effectively enhances the ubiquitination of the mitochondrial outer membrane protein TOM20, a key substrate of USP30, and promotes mitophagy.

Parameter	Cell Line	Conditions	Value	Reference
EC50 (TOM20 Ubiquitination)	HeLa (YFP- Parkin Overexpression)	Antimycin A/Oligomycin A	32 nM	[3][4][5]
EC1.5x (TOM20 Ubiquitination)	HeLa (YFP- Parkin Overexpression)	Antimycin A/Oligomycin A	10 nM	[3][4]
Mitophagy Induction	SH-SY5Y	-	22% increase at 37 nM	[4]
Max Mitophagy Induction	SH-SY5Y	-	54% increase at 1 μΜ	[4]

Pharmacokinetics and In Vivo Efficacy



MTX115325 exhibits favorable pharmacokinetic properties, including excellent oral bioavailability and central nervous system (CNS) penetration. In a mouse model of Parkinson's disease, oral administration of MTX115325 has been shown to be neuroprotective.

Parameter	Species	Administration	Value	Reference
Oral Bioavailability	Mouse	10 mg/kg, single dose	98%	[4][5]
CNS Penetration (Kpu,u)	Mouse	10 mg/kg, single dose	~0.4	[4][5]
Prefrontal Cortex Cmax	Mouse	10 mg/kg, single dose	528 nM	[4]
Whole Blood Cmax	Mouse	15 mg/kg, single dose	7546.9 ng/mL	[5]
Whole Blood Cmax	Mouse	50 mg/kg, single dose	16374.3 ng/mL	[5]
Efficacy	AAV-A53T-SNCA Mouse Model	15 mg/kg and 50 mg/kg, twice daily for 10 weeks	Prevents dopaminergic neuronal loss and preserves striatal dopamine levels. Reduces phosphorylated S129-αSyn and astrocyte activation.	[3][5][6]

Experimental Protocols Fluorescence Polarization (FP) Assay for USP30 Inhibition

This assay measures the ability of a test compound to inhibit the deubiquitinating activity of USP30 on a fluorescently labeled ubiquitin probe.



Materials:

- Recombinant human USP30 enzyme
- Fluorescently labeled ubiquitin probe (e.g., Ub-rhodamine 110)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
- 384-well, low-volume, black assay plates
- Plate reader with fluorescence polarization capabilities

Procedure:

- Prepare serial dilutions of MTX115325 in the assay buffer.
- Add a fixed concentration of recombinant USP30 to each well of the assay plate.
- Add the serially diluted MTX115325 or vehicle control to the wells.
- Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.
- Initiate the enzymatic reaction by adding the fluorescently labeled ubiquitin probe to each well.
- Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature, protected from light.
- Measure the fluorescence polarization of each well using a plate reader.
- Calculate the percent inhibition for each concentration of MTX115325 and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for TOM20 Ubiquitination

This protocol details the detection of ubiquitinated TOM20 in cell lysates following treatment with **MTX115325**.



Materials:

- HeLa cells overexpressing YFP-Parkin
- MTX115325
- Antimycin A and Oligomycin A
- Cell lysis buffer (e.g., NP40 lysis buffer) with protease and deubiquitinase inhibitors
- Primary antibodies: anti-TOM20, anti-Ubiquitin
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and blotting apparatus
- · Chemiluminescent substrate

Procedure:

- Seed HeLa cells overexpressing YFP-Parkin in culture plates.
- Treat cells with Antimycin A (1 μ M) and Oligomycin A (1 μ M) and varying concentrations of MTX115325 for 90 minutes.[4]
- Wash cells with ice-cold PBS and lyse them in lysis buffer.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against TOM20 and ubiquitin overnight at 4°C.



- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the ratio of ubiquitinated TOM20 to total TOM20.

Immunofluorescence for Tyrosine Hydroxylase (TH) in Mouse Brain

This protocol describes the staining of dopaminergic neurons in mouse brain sections to assess neuroprotection.

Materials:

- Mouse brain sections (fixed and cryoprotected)
- Primary antibody: anti-Tyrosine Hydroxylase (TH)
- Fluorescently labeled secondary antibody
- Blocking solution (e.g., 10% normal serum, 0.3% Triton X-100 in PBS)
- Mounting medium with DAPI

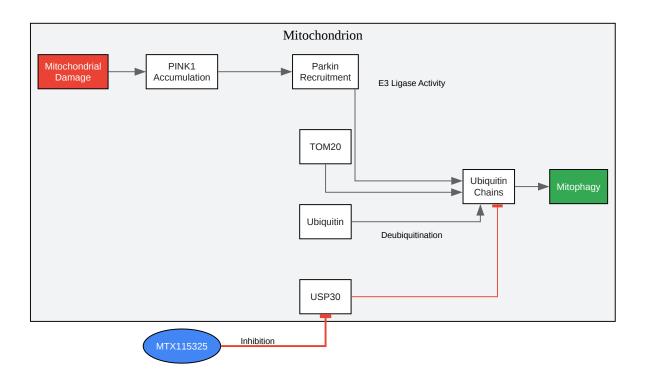
Procedure:

- Wash brain sections in PBS.
- Incubate sections in a blocking solution for 1 hour at room temperature to prevent nonspecific antibody binding.
- Incubate the sections with the primary anti-TH antibody diluted in blocking solution overnight at 4°C.
- Wash the sections multiple times in PBS.



- Incubate the sections with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
- · Wash the sections multiple times in PBS.
- Mount the sections onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
- Visualize and capture images using a fluorescence microscope.
- Quantify the number of TH-positive neurons in the substantia nigra to assess neuronal survival.

Mandatory Visualizations Signaling Pathway

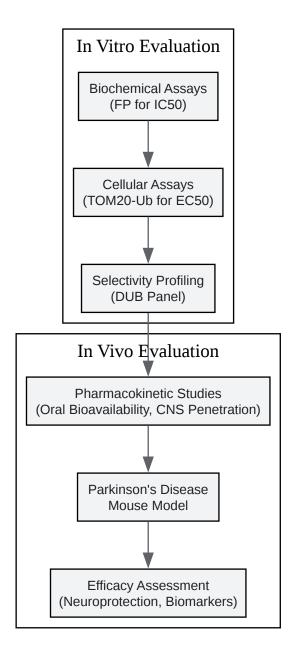




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Caption: The PINK1/Parkin pathway and the inhibitory role of USP30 and MTX115325.

Experimental Workflow



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Caption: A streamlined workflow for the preclinical evaluation of MTX115325.



Logical Relationship



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Caption: The logical cascade of MTX115325's mechanism of action.

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